molecular formula C14H23N3O2 B7455647 5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione

5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione

Cat. No. B7455647
M. Wt: 265.35 g/mol
InChI Key: BRLXYXQKMKEUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of imidazolidine-2,4-dione derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione works by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of GSK-3β, 5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione can regulate various cellular processes and has shown promising results in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which play a crucial role in the regulation of various physiological processes such as mood, cognition, and memory. 5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione has also been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione has various advantages and limitations for lab experiments. One of the main advantages is that it has shown promising results in various scientific research applications and has the potential to be used in the treatment of various neurological disorders. However, one of the main limitations is that it is still in the early stages of development and more research is needed to determine its safety and efficacy.

Future Directions

There are various future directions for the study of 5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione. One of the main directions is to determine its safety and efficacy in clinical trials. Another direction is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Further research is also needed to determine the optimal dosage and administration of 5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione.

Synthesis Methods

5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methylpiperidine with cyclopropylcarbonyl chloride to form 3-methylpiperidin-1-yl)cyclopropylcarbinol. This intermediate compound is then reacted with 2,4-thiazolidinedione to form 5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione.

Scientific Research Applications

5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione has been extensively studied for its potential therapeutic uses in various scientific research applications. It has been shown to have a significant impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

5-cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-10-4-3-7-16(8-10)9-17-12(18)14(2,11-5-6-11)15-13(17)19/h10-11H,3-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLXYXQKMKEUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2C(=O)C(NC2=O)(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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